molecular formula C16H13N3O5S2 B2706069 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide CAS No. 895453-91-5

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide

Cat. No.: B2706069
CAS No.: 895453-91-5
M. Wt: 391.42
InChI Key: QXOKBMIELNDYCO-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a nitro group at position 6 and a methyl group at position 2. This compound belongs to a class of benzothiazole derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its structural complexity and functional groups make it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-18-13-8-7-11(19(21)22)9-14(13)25-16(18)17-15(20)10-26(23,24)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOKBMIELNDYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a benzo[d]thiazole moiety, which is known for its diverse biological activities. Its molecular formula is C16H16N4O3SC_{16}H_{16}N_{4}O_{3}S with a molecular weight of 370.4 g/mol.

Anthelmintic Activity

Recent studies have reported the synthesis and evaluation of various derivatives of benzothiazole, including this compound. These compounds were screened for anthelmintic activity against nematodes such as Haemonchus contortus. The results indicated that several derivatives exhibited moderate to excellent activity, with some compounds showing efficacy comparable to standard anthelmintics .

Compound IDActivity LevelTarget Organism
5aModerateHaemonchus contortus
5bExcellentHaemonchus contortus

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are crucial targets for pain management therapies due to their roles in the metabolism of bioactive lipids. The dual inhibition of sEH and FAAH can lead to enhanced analgesic effects without the common side effects associated with traditional analgesics .

The proposed mechanism involves the inhibition of sEH, which leads to an accumulation of epoxyeicosatrienoic acids (EETs), known for their anti-inflammatory properties. Concurrently, FAAH inhibition prevents the breakdown of endocannabinoids, enhancing their analgesic effects. This dual action is particularly beneficial in treating chronic pain conditions while minimizing adverse effects .

Case Studies

  • Case Study on Anthelmintic Activity :
    A study conducted by Nikumbh et al. synthesized a series of benzothiazole derivatives, including the target compound. The study found that compound 5b exhibited the highest activity against Haemonchus contortus, demonstrating its potential as a new anthelmintic agent .
  • Evaluation of Dual Inhibition :
    A structure-activity relationship (SAR) study highlighted how modifications on the benzothiazole ring affected enzyme inhibition potency. Compounds with trifluoromethyl groups showed improved binding affinity for both sEH and FAAH, suggesting a pathway for optimizing therapeutic efficacy .

Comparison with Similar Compounds

Structural Analogues

Substituent Effects on the Benzothiazole Core
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Derivatives (): These compounds replace the nitro group with a trifluoromethyl (-CF₃) group at position 6 of the benzothiazole ring. For instance, trifluoromethyl groups enhance lipophilicity, which may improve membrane permeability .
  • N-(6-Arylbenzo[d]thiazole-2-yl)acetamide Derivatives (): Substituted aryl groups (e.g., 3-cyano-5-(trifluoromethyl)phenyl) at position 6 introduce steric bulk and electronic diversity. Compound 3f () exhibits a melting point of 212–213°C, lower than nitro-substituted analogues, suggesting that nitro groups increase crystalline stability due to stronger dipole interactions .
Modifications to the Acetamide Side Chain
  • 2-(Phenylsulfonyl) vs. 2-Phenylacetamide :
    The phenylsulfonyl group in the target compound introduces a sulfonamide linkage, enhancing hydrogen-bonding capacity and acidity compared to simple phenylacetamide derivatives (). This modification could improve interactions with biological targets like enzymes or receptors .
  • Thiazole-Linked Triazinoquinazoline Derivatives (): Compounds such as 5.3 and 5.4 () replace the acetamide with a triazinoquinazoline-thio linkage. These structures exhibit higher melting points (246–273°C), likely due to extended π-conjugation and rigid planar frameworks, contrasting with the more flexible acetamide side chain in the target compound .

Physical and Spectral Properties

Melting Points
Compound Substituents Melting Point (°C) Evidence
Target Compound 6-NO₂, 3-CH₃, PhSO₂ Not reported -
N-(6-Trifluoromethylbenzothiazole-2-yl) 6-CF₃, 2-PhCO 212–213
Triazinoquinazoline-thioacetamide (5.3) Triazinoquinazoline, S-link 246–249
Spectroscopic Data
  • IR Spectroscopy: The target compound’s nitro group would show asymmetric -NO₂ stretching near 1504 cm⁻¹ (cf. , compound 6b: 1504 cm⁻¹) . Sulfonyl S=O stretches typically appear at 1300–1250 cm⁻¹, distinct from carbonyl (C=O) peaks in acetamide derivatives (1671–1682 cm⁻¹) .
  • NMR Spectroscopy :
    • The phenylsulfonyl group in the target compound would deshield adjacent protons, similar to the downfield shifts observed in 6b (δ 10.79 ppm for -NH) .
    • Comparison with 3f (): The trifluoromethyl group causes distinct ¹³C NMR shifts (δ 132.0–148.7 ppm) due to electronegative effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.